2-Cyclohexyl-2-ethoxyethan-1-amine
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Overview
Description
2-Cyclohexyl-2-ethoxyethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It belongs to the class of cyclohexylamines and has the molecular formula C10H21NO. This compound is known for its unique chemical structure, which includes a cyclohexyl group attached to an ethoxyethanamine moiety.
Scientific Research Applications
2-Cyclohexyl-2-ethoxyethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to generate 1-bromocyclohexane acetonitrile. This intermediate is then subjected to hydrogenation under the action of a catalyst to produce 1-bromocyclohexane ethylamine. Finally, the 1-bromocyclohexane ethylamine reacts with sodium hydroxide to yield this compound .
Industrial Production Methods
For industrial production, the synthetic process can be optimized to achieve higher yields and lower costs. The three-step reaction process mentioned above is particularly suitable for industrial-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-ethoxyethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine
- 2-Ethoxyethylamine
- Cyclohexanone
Uniqueness
Compared to similar compounds, 2-Cyclohexyl-2-ethoxyethan-1-amine stands out due to its unique combination of a cyclohexyl group and an ethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-2-ethoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-10H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQETWCYWIZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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